

The Discovery and Development of AZD-5991: A Selective Mcl-1 Inhibitor

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Compound of Interest

Compound Name: AZD-5991

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AZD-5991 is a potent and highly selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3][4][5] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[4][5][6] Overexpression of Mcl-1 is a common feature in various cancers, particularly hematologic malignancies, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[4][5][6][7] This technical guide details the discovery, preclinical development, and clinical evaluation of **AZD-5991**, providing insights into its mechanism of action, synthetic complexity, and the challenges that ultimately led to the termination of its clinical development.

Introduction: Targeting the Mcl-1 Axis in Cancer

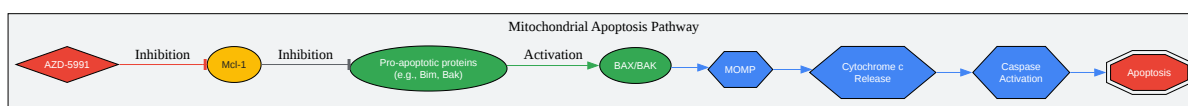
The intrinsic or mitochondrial pathway of apoptosis is a tightly regulated process governed by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK. In many cancers, the overexpression of anti-apoptotic proteins, particularly Mcl-1, is a key survival mechanism.[6] This makes Mcl-1 a compelling therapeutic target for cancer therapy. **AZD-5991** was rationally designed as a BH3 mimetic to specifically inhibit Mcl-1, thereby unleashing the pro-apoptotic machinery in cancer cells.[3][4][5][8]

Discovery and Medicinal Chemistry

The development of selective Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptable nature of the BH3-binding groove. **AZD-5991** emerged from a rational drug design approach, resulting in a complex macrocyclic structure.[3][4][5][7] The synthesis of **AZD-5991** is a multi-step process, considered one of the more complex synthetic routes for a small molecule active pharmaceutical ingredient (API) in AstraZeneca's portfolio.[7][9] The intricate structure, which includes four heterocycles and an atropisomeric core, posed considerable synthetic challenges, necessitating a complete redesign of the synthetic strategy for process development.[7]

Mechanism of Action and Signaling Pathway

AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1 with high affinity and selectivity.[1][2][3][4][5] This binding displaces pro-apoptotic proteins, such as Bim, from Mcl-1. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[4][5][10]



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Figure 1: AZD-5991 Mechanism of Action.

Preclinical Pharmacology

Binding Affinity and Selectivity

AZD-5991 demonstrates sub-nanomolar binding affinity for human Mcl-1 and exceptional selectivity over other Bcl-2 family members.[1][2][8] This high selectivity is crucial for minimizing off-target effects.

Target Protein	Binding Affinity (Ki)	IC50 (FRET)	Selectivity vs. Mcl-1
Mcl-1 (human)	0.13 - 0.20 nM[2][11]	<1 nM[1]	-
Bcl-2	6.8 µM[11]	20 µM[11]	>5,000-fold[8][12]
Bcl-xL	18 µM[11]	36 µM[11]	>8,000-fold[8][12]
Bcl-w	25 µM[11]	49 µM[11]	>10,000-fold[1]
Bfl-1	12 µM[11]	24 µM[11]	>10,000-fold[1]

Table 1: Binding Affinity and Selectivity of **AZD-5991** for Bcl-2 Family Proteins.

The binding affinity of **AZD-5991** varies across species, with a 25-fold lower affinity for mouse Mcl-1 and a 4-fold lower affinity for rat Mcl-1 compared to human Mcl-1.[1][2]

Cellular Activity

AZD-5991 induces rapid apoptosis in various cancer cell lines, particularly those of hematological origin, such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2]

Cell Line	Cancer Type	EC50 (Caspase Activity, 6h)
MOLP-8	Multiple Myeloma	33 nM[1]
MV4-11	Acute Myeloid Leukemia	24 nM[1]
NCI-H23	Non-Small Cell Lung Cancer	190 nM[11]
NCI-H929	Multiple Myeloma	36 nM[11]

Table 2: In Vitro Cellular Activity of **AZD-5991** in Selected Cancer Cell Lines.

In ex vivo studies using primary cells from MM patients, **AZD-5991** demonstrated potent activity, with an Annexin V EC50 of less than 100 nM in 71% of the samples tested.[1]

In Vivo Efficacy

In preclinical xenograft models of MM and AML, a single intravenous dose of **AZD-5991** led to dose-dependent tumor regressions.[1][2] For instance, in an MV4-11 AML xenograft model, a single 100 mg/kg dose resulted in complete tumor regression in all treated mice.[13]

Furthermore, **AZD-5991** demonstrated synergistic anti-tumor activity when combined with other anti-cancer agents like venetoclax (a Bcl-2 inhibitor) and bortezomib (a proteasome inhibitor).

[1][8]

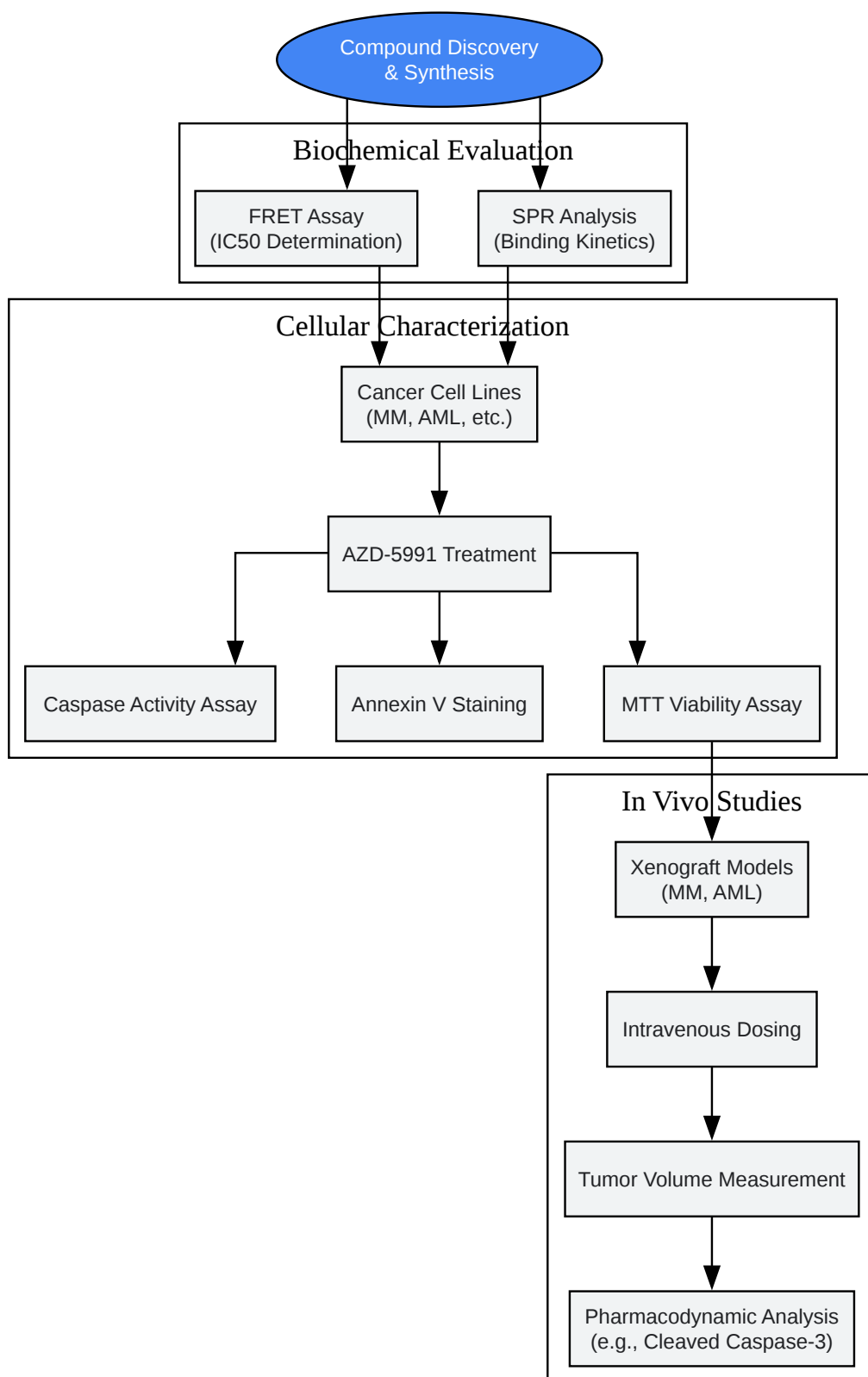
Experimental Methodologies

Biochemical Assays

- **Fluorescence Resonance Energy Transfer (FRET) Assay:** This assay was utilized to determine the inhibitory potency (IC₅₀) of **AZD-5991** against Mcl-1 and other Bcl-2 family proteins. The principle involves a fluorescently labeled BH3 peptide that binds to the target protein, bringing a donor and acceptor fluorophore into proximity, resulting in a FRET signal. A competitive inhibitor like **AZD-5991** disrupts this interaction, leading to a decrease in the FRET signal.[1]
- **Surface Plasmon Resonance (SPR):** SPR was employed to measure the binding kinetics and affinity (K_d) of **AZD-5991** to immobilized Mcl-1 protein. This technique monitors the change in the refractive index at the surface of a sensor chip as the compound binds to and dissociates from the target protein.

Cellular Assays

- **Caspase Activity Assay:** To assess the induction of apoptosis, cells were treated with **AZD-5991**, and caspase-3/7 activity was measured using a luminogenic substrate. An increase in luminescence indicates caspase activation and apoptotic cell death.[1]
- **Annexin V Staining:** This flow cytometry-based assay was used to detect early apoptosis. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during apoptosis.
- **Cell Viability (MTT) Assay:** The MTT assay was used to measure the anti-proliferative activity of **AZD-5991**. This colorimetric assay is based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.



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